molecular formula C9H8N4O B1497749 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol CAS No. 61310-39-2

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B1497749
CAS No.: 61310-39-2
M. Wt: 188.19 g/mol
InChI Key: JMDXPMYETBVHIN-UHFFFAOYSA-N
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Description

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic aromatic organic compound characterized by the presence of both an amino group and a pyrimidin-4-yl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidin-4-ol derivative in the presence of a palladium catalyst and a boronic acid or boronate ester. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyrimidin-4-yl group can be reduced to form a pyrimidin-4-ylamine derivative.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of 6-nitro-2-(pyridin-4-yl)pyrimidin-4-ol.

  • Reduction: Formation of 6-amino-2-(pyrimidin-4-yl)pyrimidin-4-ol.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7-triazabicyclo[4.4.0]dec-3-ene

  • 3-Amino-2-(2-acylaminopyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridine

Uniqueness: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-amino-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-7-5-8(14)13-9(12-7)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDXPMYETBVHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402967
Record name 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-39-2
Record name 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-(4-pyridyl)-4-pyrimidinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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